

Spectroscopic Profile of 4-Nitropicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitropicolinic Acid

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Introduction: **4-Nitropicolinic acid** (also known as 4-nitropyridine-2-carboxylic acid) is a pyridine derivative with the chemical formula $C_6H_4N_2O_4$. As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis and coordination chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Nitropicolinic Acid**, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for **4-Nitropicolinic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **4-Nitropicolinic Acid** is not readily available in publicly accessible databases, the expected chemical shifts can be predicted based on the functional groups present in the molecule. The pyridine ring protons are expected to appear in the aromatic region of the 1H NMR spectrum, and the carboxylic acid proton will be significantly downfield. In the ^{13}C NMR spectrum, the carboxyl carbon and the carbons of the pyridine ring will show characteristic shifts.

Table 1: Predicted 1H NMR Data for **4-Nitropicolinic Acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
COOH	10 - 13	Broad Singlet
Pyridine-H	7.5 - 9.0	Doublet, Doublet of Doublets

Note: The acidic proton of a carboxylic acid typically appears as a broad singlet in the 10-13 ppm range, though its exact position can be influenced by solvent and concentration.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Predicted ^{13}C NMR Data for **4-Nitropicolinic Acid**

Carbon	Predicted Chemical Shift (δ , ppm)
COOH	165 - 185
Pyridine-C	120 - 160

Note: Carboxyl carbons generally resonate in the 165-185 ppm range.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Carbons in aromatic and heteroaromatic rings typically appear between 115-150 ppm.[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitropicolinic Acid** shows characteristic absorption bands corresponding to its functional groups.

Table 3: IR Absorption Data for **4-Nitropicolinic Acid**

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
1710	C=O (Carboxylic Acid)	Stretching
1600	C=C, C=N (Pyridine Ring)	Stretching
1585	C=C, C=N (Pyridine Ring)	Stretching
1535	N-O (Nitro Group)	Asymmetric Stretching

Data obtained from a KBr spectrum.[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular weight of **4-Nitropicolinic Acid** is 168.11 g/mol .[\[9\]](#)[\[10\]](#)

Table 4: Predicted Mass Spectrometry Data for **4-Nitropicolinic Acid**

Predicted m/z	Ion	Description
168	$[M]^+$	Molecular Ion
151	$[M - OH]^+$	Loss of a hydroxyl radical
123	$[M - COOH]^+$	Loss of the carboxyl group
122	$[M - NO_2]^+$	Loss of the nitro group

Note: This data is predictive and based on the compound's structure and common fragmentation patterns of similar molecules.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **4-Nitropicolinic Acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Nitropicolinic Acid** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO- d_6 is often used for carboxylic acids as it can solubilize the compound and its acidic proton is readily observable.
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.[\[11\]](#)
- 1H NMR Acquisition:
 - Record the spectrum at a standard probe temperature (e.g., 25 °C).

- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[11\]](#)
- ¹³C NMR Acquisition:
 - Record the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol (KBr Pellet Method)

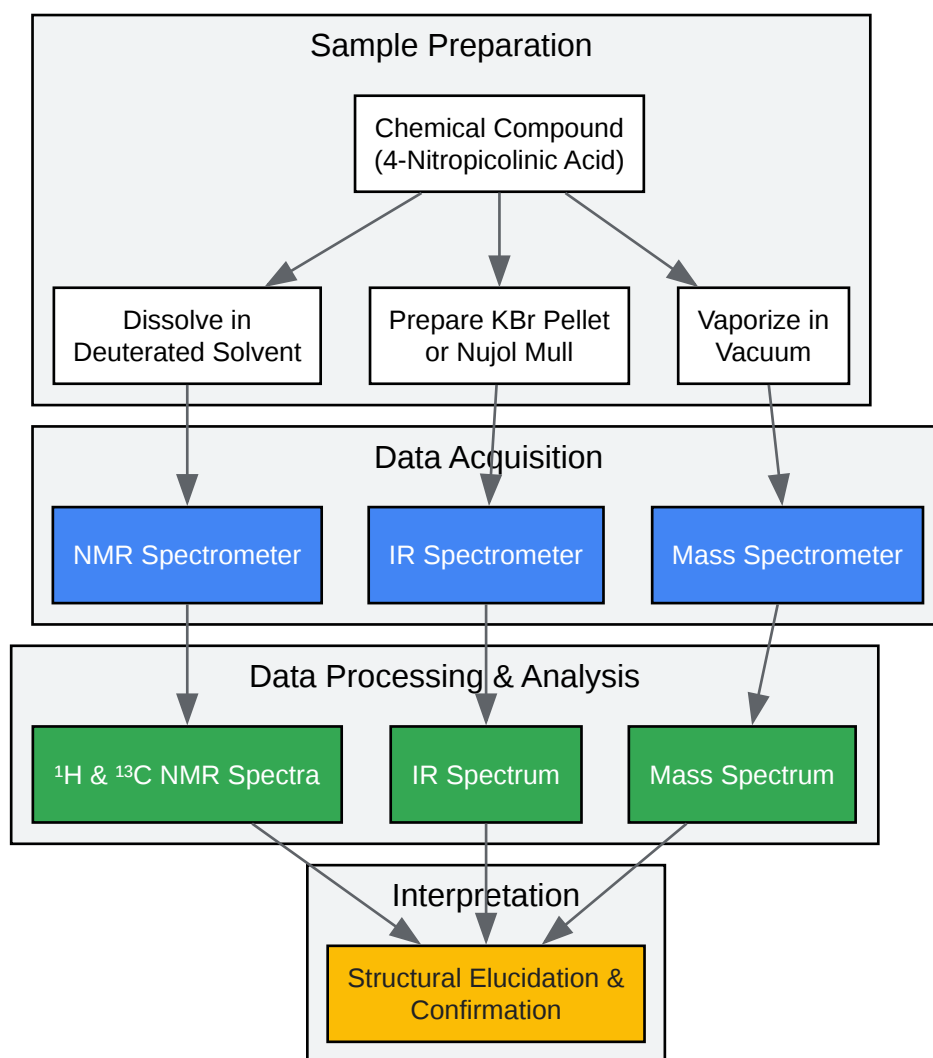
- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of **4-Nitropicolinic Acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
 - Place a portion of the powder into a pellet-forming die.
 - Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
 - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (e.g., CO₂, H₂O) absorptions.

Mass Spectrometry Protocol (Electron Impact)

- **Sample Introduction:** Introduce a small amount of the solid **4-Nitropicolinic Acid** sample into the mass spectrometer, often via a direct insertion probe which allows the sample to be heated and vaporized in a vacuum.
- **Ionization:** In the ion source, bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) in what is known as Electron Impact (EI) ionization. This process removes an electron from the molecule to form a radical cation, the molecular ion $[M]^+$.
- **Mass Analysis:** Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Workflow for Spectroscopic Analysis of an Organic Compound.

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